

Propylene Glycol Monooleate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylene glycol monooleate*

Cat. No.: B072195

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol monooleate is a versatile nonionic surfactant and emulsifier with widespread applications in the pharmaceutical, cosmetic, and food industries.^{[1][2]} This technical guide provides an in-depth overview of its chemical and physical properties, supported by experimental methodologies and data presented for clarity and comparative analysis.

Chemical and Physical Properties

Propylene glycol monooleate is an ester formed from the reaction of oleic acid with propylene glycol.^[1] It is primarily recognized for its ability to stabilize oil-in-water emulsions, enhance the solubility of poorly water-soluble compounds, and act as a moisturizing agent.^[2] ^[3]

General Properties

Property	Value	Reference
Chemical Name	Propylene glycol monooleate	[4]
CAS Number	1330-80-9	[1][2][5]
Molecular Formula	C ₂₁ H ₄₀ O ₃	[1][3][5]
Molecular Weight	340.54 g/mol	[5][6]
Appearance	Colorless to pale yellow, low viscosity, oily liquid	[1][2][3][4]
Odor	Mild, characteristic	[2][7]

Physicochemical Data

Property	Value	Reference
Boiling Point	176-183 °C	[3][5]
Density	0.919 g/cm ³	[3][5]
Solubility	Soluble in organic solvents; sparingly soluble in water (3.3 mg/L)	[3]
Flash Point	167 °C (333 °F) (TCC, est.)	[7]
logP (o/w)	7.573 (est.)	[7]
Acid Value	≤ 5.0 mg KOH/g	[4]

Experimental Protocols

Determination of Purity by Gas Chromatography

The purity of **propylene glycol monooleate** can be determined using gas chromatography (GC), a common analytical technique for separating and analyzing volatile compounds.[8]

Methodology:

A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is typically used. The sample is first derivatized to increase its volatility.

- Sample Preparation: A known amount of the **propylene glycol monooleate** sample is dissolved in a suitable solvent, such as pyridine. A silylating agent, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS), is added to derivatize the hydroxyl groups. An internal standard, such as n-heptadecane, is also added for accurate quantification.
- GC Conditions:
 - Column: Fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar stationary phase.
 - Injector Temperature: 250 °C
 - Detector Temperature: 300 °C
 - Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min, and hold for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate.
- Analysis: The derivatized sample is injected into the gas chromatograph. The retention times and peak areas of the components are recorded. The purity is calculated by comparing the peak area of **propylene glycol monooleate** to the peak area of the internal standard and referencing a calibration curve.

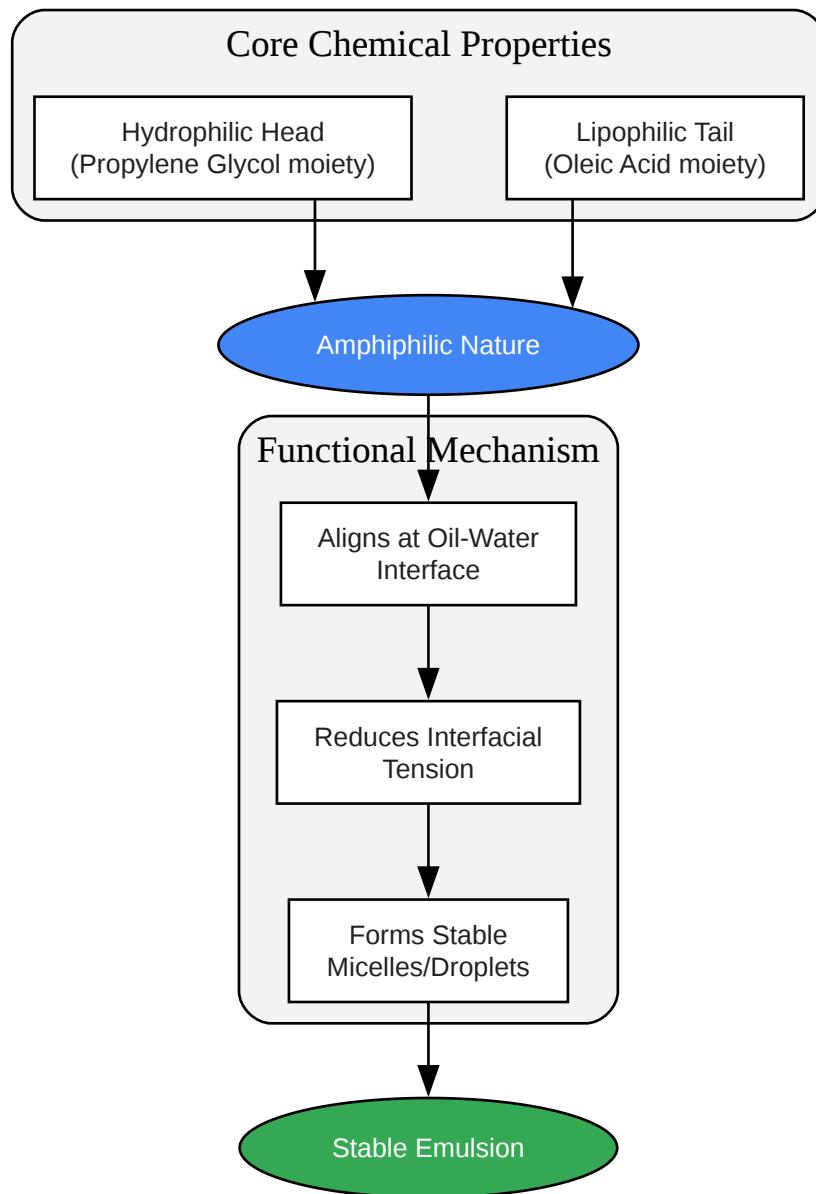
Below is a graphical representation of the experimental workflow for purity determination.

[Click to download full resolution via product page](#)

Caption: Workflow for Purity Determination of **Propylene Glycol Monooleate** by GC.

Safety and Handling

Propylene glycol monooleate is generally considered to be a safe and well-tolerated excipient.^[1] However, as with any chemical, appropriate safety precautions should be observed.


- Handling: Wear protective gloves, clothing, and eye protection.^[9] Ensure adequate ventilation in the handling area.^[10]
- First Aid:
 - Eyes: Rinse cautiously with water for several minutes.^[9]
 - Skin: Wash off with soap and plenty of water.^[9]
 - Ingestion: Rinse mouth with water.^{[9][11]}
 - Inhalation: Move the person into fresh air.^{[9][11]}
- Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers.

Applications in Drug Development

The emulsifying and solubilizing properties of **propylene glycol monooleate** make it a valuable component in various pharmaceutical formulations.^{[3][6]}

- Topical Formulations: It is used in creams, lotions, and ointments as an emulsifier and to improve the texture and feel of the product.
- Oral Formulations: It can be used to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).
- Parenteral Formulations: In some cases, it can be used as a co-solvent or emulsifier in injectable formulations.

The logical relationship of its properties to its primary function as an emulsifier is illustrated below.

[Click to download full resolution via product page](#)

Caption: Logical Flow from Chemical Structure to Emulsification Function.

This guide provides a foundational understanding of **propylene glycol monooleate** for professionals in research and drug development. The compiled data and illustrated workflows aim to support further investigation and application of this versatile excipient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1330-80-9: Propylene glycol monooleate | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Propylene glycol monooleate (1330-80-9) for sale [vulcanchem.com]
- 4. stenfy.in [stenfy.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. bocsci.com [bocsci.com]
- 7. propylene glycol oleate, 1330-80-9 [thegoodscentscompany.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. angenechemical.com [angenechemical.com]
- 10. Propylene glycol monooleate Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [Propylene Glycol Monooleate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b072195#propylene-glycol-monooleate-chemical-and-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com